molecular formula C8H11ClN2O3 B2968561 3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride CAS No. 2230802-64-7

3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride

Cat. No.: B2968561
CAS No.: 2230802-64-7
M. Wt: 218.64
InChI Key: NPVZIXMCHDDESI-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride is a synthetic small molecule characterized by a 1,2-oxazole (isoxazole) ring substituted at position 3 with a cyclopropane group bearing an aminomethyl moiety and at position 4 with a carboxylic acid group. The hydrochloride salt enhances its aqueous solubility, a critical feature for bioavailability and pharmaceutical formulation. Its molecular formula is estimated as C₉H₁₂ClN₃O₃, with a molecular weight of approximately 257.67 g/mol (calculated based on structural components). Key structural elements include:

  • Cyclopropane ring: A strained three-membered carbon ring with an aminomethyl (-CH₂NH₂) substituent, which may influence metabolic stability and target binding.
  • Carboxylic acid group: Enhances polarity and solubility, often critical for interactions with biological targets.
  • Hydrochloride salt: Improves solubility in polar solvents like water, aligning with typical salt forms of pharmaceuticals .

Properties

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-4-8(1-2-8)6-5(7(11)12)3-13-10-6;/h3H,1-2,4,9H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVZIXMCHDDESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=NOC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8H11ClN2O3
  • Molecular Weight : 220.64 g/mol

Research indicates that compounds with oxazole scaffolds exhibit a variety of biological activities, particularly in the context of anticancer treatments. The oxazole ring is known to interact with various biological targets, including enzymes and nucleic acids, which may lead to antiproliferative effects in cancer cells.

Key Mechanisms:

  • Inhibition of Growth Factors : Compounds similar to 3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid have been shown to inhibit growth factor signaling pathways essential for tumor growth.
  • Enzyme Inhibition : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) is a common mechanism through which these compounds exert their anticancer effects .

Anticancer Activity

A study conducted on various derivatives of oxazole compounds demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. The IC50 values for these compounds varied widely, indicating differing levels of potency.

Cell Line IC50 (μM) Reference
HeLa10.5
L121015.2
CEM12.8

Mechanistic Insights

The compound's activity was linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This suggests that this compound may function as an effective chemotherapeutic agent.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related studies on oxazole derivatives suggest that they possess favorable absorption and distribution characteristics. Toxicological assessments indicate moderate toxicity profiles; however, further studies are required to establish safety parameters for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several pharmacologically relevant molecules, including gabapentin, amitriptyline hydrochloride, and quinolone derivatives (e.g., ciprofloxacin impurities). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride C₉H₁₂ClN₃O₃ (estimated) ~257.67 High (water, due to HCl salt) Oxazole, cyclopropane, carboxylic acid, aminomethyl
Gabapentin [1] C₉H₁₇NO₂ 207.70 Freely soluble in water Cyclohexane, acetic acid, aminomethyl
Amitriptyline Hydrochloride [1] C₂₀H₂₃N·HCl 313.87 Freely soluble in water, alcohol Tricyclic amine, tertiary amine
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic Acid (Imp. A) [2] C₁₃H₁₀ClFNO₃ 285.68 Not specified Quinolone, cyclopropane, carboxylic acid, halogens
Key Observations:

Core Heterocycles: The target compound’s 1,2-oxazole differs from gabapentin’s cyclohexane and Imp. A’s quinolone, impacting electronic properties and ring strain. The oxazole’s aromaticity may enhance stability compared to gabapentin’s flexible cyclohexane . The cyclopropane in the target compound and Imp. However, in Imp. A, the cyclopropane is part of the quinolone core, whereas in the target, it is a side-chain substituent .

Solubility :

  • The hydrochloride salt form of the target compound ensures high water solubility, similar to amitriptyline hydrochloride. Gabapentin’s solubility is also high but lacks a salt form, relying on its zwitterionic structure .

However, gabapentin’s larger cyclohexane may limit blood-brain barrier permeability compared to the compact cyclopropane . The carboxylic acid group in the target compound and Imp. A enables ionic interactions, a feature shared with nonsteroidal anti-inflammatory drugs (NSAIDs) but absent in amitriptyline .

Pharmacological Implications (Hypothetical)

While direct pharmacological data for the target compound is unavailable, structural analogs provide clues:

  • Gabapentin: Binds to α2δ subunits of voltage-gated calcium channels, modulating neurotransmitter release. The target’s cyclopropane and aminomethyl groups may facilitate similar interactions but with altered pharmacokinetics due to its smaller size .
  • Quinolones (e.g., Imp. A): Inhibit bacterial DNA gyrase. The target’s carboxylic acid and heterocycle could enable metal-binding interactions, though the oxazole core lacks the quinolone’s planar DNA-intercalating surface .

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